molecular formula C15H18OS B7999704 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol

Cat. No.: B7999704
M. Wt: 246.4 g/mol
InChI Key: LYYYZRFAAZALRA-UHFFFAOYSA-N
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Description

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol is an organic compound with the molecular formula C15H18OS It is characterized by the presence of a thienyl group and an iso-propylphenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol typically involves the following steps:

    Formation of the Thienyl Group: The thienyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Iso-propylphenyl Group: The iso-propylphenyl group is introduced via Friedel-Crafts alkylation, where an iso-propyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methanol Addition: The final step involves the addition of a methanol moiety to the thienyl-iso-propylphenyl intermediate. This can be achieved through a Grignard reaction, where a Grignard reagent reacts with a carbonyl compound to form the desired alcohol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a corresponding hydrocarbon.

    Substitution: The thienyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, acids, or bases are employed depending on the type of substitution reaction.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydrocarbons.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2-thienyl-(2-iso-propylphenyl)ketone
  • 5-Methyl-2-thienyl-(2-iso-propylphenyl)aldehyde
  • 5-Methyl-2-thienyl-(2-iso-propylphenyl)hydrocarbon

Uniqueness

5-Methyl-2-thienyl-(2-iso-propylphenyl)methanol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-(2-propan-2-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18OS/c1-10(2)12-6-4-5-7-13(12)15(16)14-9-8-11(3)17-14/h4-10,15-16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYYZRFAAZALRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(C2=CC=CC=C2C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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